N(5)-phenyl-L-glutamine

Enzyme Kinetics γ-Glutamyltransferase Substrate Specificity

Researchers using γ-glutamyltransferase (GGT) assays often face sensitivity limits with chromogenic substrates like GPNA, especially in low-expression samples or complex matrices where optical interference compromises data quality. N5-Phenyl-L-glutamine (CAS 5963-60-0) resolves these challenges with a 9-fold higher affinity for GGT (Km = 0.1 mM vs. 0.9 mM for GPNA), enabling detection of lower enzyme activities and accurate kinetic analysis at sub-Km substrate concentrations. • 9-fold higher GGT affinity (Km = 0.1 mM) for enhanced assay sensitivity • L-glutamate transporter inhibitor-competes with both L-glutamine and L-glutamic acid • Pure L-enantiomer eliminates stereochemical confounding from the D-isomer • Non-chromogenic design eliminates optical interference in complex matrices; compatible with HPLC and LC-MS readouts

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 5963-60-0
Cat. No. B555477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(5)-phenyl-L-glutamine
CAS5963-60-0
SynonymsD-glutamine; 5959-95-5; H-D-Gln-OH; D-2-Aminoglutaramicacid; d(-)-glutamine; L(+)-Glutamine; D-Glutamicacid5-amide; d-(+)-glutamine; (2R)-2-amino-4-carbamoylbutanoicacid; D-2-Aminoglutaramate; (R)-2,5-diamino-5-oxopentanoicacid; Nutrestore; CHEBI:17061; ZDXPYRJPNDTMRX-GSVOUGTGSA-N; SBB058732; (2R)-2,5-diamino-5-oxopentanoicacid; NCGC00163333-01; DSSTox_CID_26345; DSSTox_RID_81549; DSSTox_GSID_46345; DGN; CAS-5959-95-5; GLUTAMINE(D); D-Glutamin; (R)-glutamine
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
InChIKeyZDXPYRJPNDTMRX-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(5)-Phenyl-L-glutamine (CAS 5963-60-0) for γ-Glutamyltransferase Activity Assays and Transporter Studies


N(5)-Phenyl-L-glutamine (CAS 5963-60-0), also known as L-Glutamic acid γ-anilide or H-Glu(anilide)-OH, is a synthetic L-glutamine derivative formed by the formal condensation of the side-chain carboxy group of L-glutamic acid with the amino group of aniline [1]. This compound is a chiral, non-proteinogenic amino acid analogue characterized by a phenyl group attached to the γ-nitrogen of the glutamine side chain. Its primary validated application is as a substrate for measuring the activity of the enzyme γ-glutamyltransferase (GGT) . It also functions as an inhibitor of the L-glutamate transporter, enabling its use in studies of amino acid uptake in the central nervous system .

Technical Rationale for Selecting N(5)-Phenyl-L-glutamine Over Generic Glutamine Analogues


The scientific utility of N(5)-phenyl-L-glutamine is not interchangeable with other glutamine analogues or γ-glutamyl substrates due to its specific structural features that confer a distinct molecular recognition profile. While compounds like L-γ-glutamyl-p-nitroanilide (GPNA) serve as substrates for γ-glutamyltransferase (GGT), the substitution of a chromogenic nitroanilide group for the simple phenyl group in N(5)-phenyl-L-glutamine leads to quantifiable differences in enzyme affinity and catalytic efficiency [1]. This is because the electronic and steric properties of the phenyl substituent directly influence the rate-limiting steps in the enzyme's acylation mechanism [2]. Furthermore, its lack of the nitro group eliminates the optical detection capability of GPNA, but also avoids the off-target activities associated with GPNA on multiple sodium-dependent and independent transporters . These differences are not merely theoretical; they translate into divergent kinetic parameters and biological effects that necessitate the use of this specific compound in rigorous experimental designs.

Quantitative Comparator Data for N(5)-Phenyl-L-glutamine (CAS 5963-60-0) vs. GPNA and Other Analogues


Comparative Substrate Affinity for γ-Glutamyltransferase (GGT)

N(5)-phenyl-L-glutamine demonstrates a higher affinity for γ-glutamyltransferase (GGT) compared to the widely used chromogenic substrate L-γ-glutamyl-p-nitroanilide (GPNA), as evidenced by a lower Michaelis-Menten constant (Km). This indicates that a lower concentration of N(5)-phenyl-L-glutamine is required to achieve half-maximal enzyme velocity [1].

Enzyme Kinetics γ-Glutamyltransferase Substrate Specificity

Differentiation as a Glutamate Transporter Inhibitor

N(5)-phenyl-L-glutamine is characterized as an inhibitor of the L-glutamate transporter, directly competing with both L-glutamine and L-glutamic acid for binding sites . This functional profile is distinct from other γ-glutamyl anilide derivatives, such as GPNA, which primarily inhibits the glutamine transporter ASCT2 and other sodium-dependent and independent amino acid transporters with an IC50 of approximately 250 μM . The specific IC50 or Ki values for N(5)-phenyl-L-glutamine's inhibition of the glutamate transporter are not reported in the available public data.

Amino Acid Transport Glutamate Transporter Neurochemistry

Absence of Chromogenic Properties Enables Non-Optical Assay Formats

Unlike the widely used comparator L-γ-glutamyl-p-nitroanilide (GPNA), N(5)-phenyl-L-glutamine lacks a chromogenic p-nitroaniline moiety. GPNA is a standard substrate for GGT activity assays due to the facile colorimetric or fluorometric detection of the released p-nitroaniline . N(5)-phenyl-L-glutamine does not possess this property, which may initially appear as a limitation.

Assay Development High-Throughput Screening Biochemical Assays

Stereochemical Purity as a Determinant of Enzyme Specificity

N(5)-phenyl-L-glutamine is the single L-enantiomer. The racemic mixture, DL-glutamic acid gamma-anilide (CAS 4337-38-6), is also commercially available. The use of a pure L-enantiomer is critical for experiments with stereospecific enzymes like γ-glutamyltransferase, as the D-enantiomer is unlikely to be recognized or may act as an inhibitor, leading to erroneous kinetic measurements .

Chiral Chemistry Enzyme Specificity Amino Acid Analogues

Recommended Applications for N(5)-Phenyl-L-glutamine (CAS 5963-60-0) Based on Quantitative Evidence


High-Sensitivity Kinetic Assays for γ-Glutamyltransferase (GGT) Activity

Procure N(5)-phenyl-L-glutamine for the development of GGT activity assays where high sensitivity is required. Its 9-fold higher affinity (Km = 0.1 mM) for GGT compared to the standard substrate GPNA (Km = 0.9 mM) allows for the detection of lower enzyme concentrations or activity levels [1]. This is particularly valuable when analyzing biological samples with low GGT expression or when screening for weak GGT inhibitors, where maintaining substrate concentrations below the Km is critical for accurate kinetic analysis.

Investigating Glutamate Transporter Function in the Central Nervous System

This compound is the appropriate tool for studies focused on the L-glutamate transporter. Unlike GPNA, which primarily targets the glutamine transporter ASCT2 (IC50 ~250 μM) , N(5)-phenyl-L-glutamine is documented as an inhibitor of the L-glutamate transporter, competing with both L-glutamine and L-glutamic acid . This makes it a more relevant probe for research into the glutamate/glutamine cycle in the brain, synaptic transmission, and excitotoxicity, where precise targeting of the glutamate uptake system is required.

Non-Chromogenic Substrate for Complex or Interference-Prone Assays

N(5)-phenyl-L-glutamine should be selected over chromogenic alternatives like GPNA when developing assays for use in complex biological matrices (e.g., cell lysates, serum) or in high-throughput screening (HTS) campaigns where colored compounds might interfere with optical readouts. The absence of the p-nitroaniline group necessitates the use of separation-based detection methods like HPLC or LC-MS, which provide superior selectivity and are less prone to interference from other assay components, ensuring more robust and reliable data.

Stereospecific Studies of Enzyme and Transporter Mechanisms

For any mechanistic study of a biological target with known stereospecificity, the pure L-enantiomer, N(5)-phenyl-L-glutamine, must be procured. The racemic DL-mixture is commercially available but is unsuitable for such applications. Using the pure enantiomer eliminates the risk of confounding data from the D-isomer, which could act as a competitive inhibitor or be biologically inert, thereby ensuring the accuracy of kinetic and pharmacological parameters derived from the experiment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N(5)-phenyl-L-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.